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Introduction

Berberine Ursodeoxycholate (B-UDCA), also known as HTD1801, is a novel, first-in-class

new molecular entity developed as an ionic salt combining berberine (BBR) and

ursodeoxycholic acid (UDCA).[1][2][3] This compound is an orally administered, gut-liver anti-

inflammatory metabolic modulator under investigation for the treatment of a range of metabolic

and liver diseases, including type 2 diabetes (T2D), nonalcoholic fatty liver disease (NAFLD),

non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC).[4][5][6] The

rationale behind the creation of B-UDCA lies in the synergistic potential of its two active

moieties, aiming to provide a comprehensive therapeutic approach to complex metabolic

conditions.[4][7] It is thought that the salt form enhances the solubility and bioavailability of its

constituent molecules.[3] After oral administration, B-UDCA is expected to dissociate into its

berberine and ursodeoxycholic acid components within the gastrointestinal tract, which are

then differentially absorbed.[3][8]

Core Mechanism of Action

The therapeutic effects of Berberine Ursodeoxycholate are multifaceted, stemming from the

distinct yet complementary actions of its two components. The primary mechanisms involve the

activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3
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inflammasome, primarily attributed to berberine, alongside the hepatoprotective and bile acid-

modulating effects of ursodeoxycholic acid.[1][5][9]

Berberine-Mediated Effects:

AMPK Activation: A key mechanism of the berberine component is the activation of the AMP-

activated protein kinase (AMPK) pathway.[1][4] AMPK is a crucial regulator of cellular energy

homeostasis.[4] Its activation by berberine promotes the utilization of glucose and free fatty

acids, leading to improved insulin sensitivity, enhanced glucose uptake, and reduced lipid

accumulation.[1][7] This action is central to B-UDCA's benefits in type 2 diabetes and fatty

liver disease.[4][10]

NLRP3 Inflammasome Inhibition: B-UDCA also functions as an inhibitor of the NLRP3

inflammasome, a key component of the innate immune system involved in inflammation.[1]

[5][9] This anti-inflammatory action contributes to its therapeutic potential in conditions with

an inflammatory component, such as NASH.

Lipid Metabolism: Berberine has been shown to lower total cholesterol, triglycerides, and

LDL levels.[10] One of its mechanisms for lowering cholesterol is distinct from that of statins,

involving the upregulation of the LDL receptor and the inhibition of proprotein convertase

subtilisin/kexin type 9 (PCSK9) transcription.[10][11]

Ursodeoxycholic Acid-Mediated Effects:

Hepatoprotective and Anti-cholestatic Properties: UDCA is a naturally occurring bile acid

known for its ability to protect liver cells (hepatocytes) from damage and to improve liver

function by reducing the toxicity of accumulated bile acids.[4] It also exerts anti-apoptotic and

anti-inflammatory effects in the liver.[4][12]

Modulation of Farnesoid X Receptor (FXR) Signaling: The interaction of UDCA with the

farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism, is complex and

subject to some debate in the scientific literature. Some studies suggest that UDCA acts as

an intestinal FXR antagonist, which would lead to reduced expression of fibroblast growth

factor 15/19 (FGF15/19), a suppressor of bile acid synthesis.[13][14][15] This, in turn, would

increase the synthesis of bile acids. Conversely, other evidence suggests that UDCA may act

as an FXR agonist, particularly in the ileum.[13][14]
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Autophagy and Apoptosis Regulation: In the context of NAFLD, UDCA has been shown to

inhibit apoptosis and improve autophagy by activating AMPK, thereby influencing the

interaction of Bcl-2 with Beclin-1 and Bax.[16]

Synergistic Effects:

The combination of berberine and ursodeoxycholic acid in a single molecule is designed to

produce synergistic effects. Berberine's activation of the AMPK pathway complements UDCA's

hepatoprotective properties, creating a comprehensive approach to treating metabolic and liver

diseases.[4] This dual-action mechanism targets both the symptoms and the underlying

pathophysiological processes.[4]

Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials of Berberine
Ursodeoxycholate.

Table 1: Efficacy of Berberine Ursodeoxycholate in Patients with Type 2 Diabetes (12-Week

Treatment)[1][17]

Parameter Placebo
B-UDCA (500 mg
BID)

B-UDCA (1000 mg
BID)

Change in HbA1c

from Baseline (%)
-0.3 -0.7 -1.0

P-value vs. Placebo - 0.04 <0.001

Change in Fasting

Plasma Glucose

(mg/dL)

- -13.0 -18.4

Table 2: Efficacy of Berberine Ursodeoxycholate in Patients with Presumed NASH and Type

2 Diabetes (18-Week Treatment)[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32595039/
https://synapse.patsnap.com/article/what-is-berberine-ursodeoxycholate-used-for
https://synapse.patsnap.com/article/what-is-berberine-ursodeoxycholate-used-for
https://www.benchchem.com/product/b10831510?utm_src=pdf-body
https://www.benchchem.com/product/b10831510?utm_src=pdf-body
https://www.benchchem.com/product/b10831510?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11877176/
https://pubmed.ncbi.nlm.nih.gov/40029660/
https://www.benchchem.com/product/b10831510?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8448729/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Placebo B-UDCA (1000 mg BID)

Absolute Decrease in Liver Fat

Content (MRI-PDFF, %)
-2.0 -4.8

P-value vs. Placebo - 0.011

Average Weight Loss (kg) - 3.5

Table 3: Efficacy of Berberine Ursodeoxycholate in Patients with Primary Sclerosing

Cholangitis (6-Week Treatment)[18]

Parameter Placebo
B-UDCA (500 mg
BID)

B-UDCA (1000 mg
BID)

Change in Alkaline

Phosphatase (ALP)

from Baseline (U/L)

+98 -53 -37

P-value vs. Placebo - 0.016 0.019

Table 4: Efficacy of Berberine Ursodeoxycholate in Patients with Hyperlipidemia (28-Day

Treatment)[11]

Parameter Placebo B-UDCA (2000 mg/day)

Reduction in Total Cholesterol

(%)
- 8.2

P-value vs. Placebo - 0.0004

Reduction in LDL Cholesterol

(%)
- 10.4

P-value vs. Placebo - 0.0006

Experimental Protocols
Detailed methodologies for key clinical trials are provided below.
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1. Phase 2 Trial in Patients with Type 2 Diabetes[1][17]

Study Design: A randomized, double-blind, placebo-controlled, 12-week clinical trial

conducted in China.

Participants: 113 patients with Type 2 Diabetes who had undergone at least 8 weeks of diet

and exercise, with a baseline HbA1c level of 7.0% to 10.5% and a fasting plasma glucose

level below 250.5 mg/dL.

Intervention: Patients were randomized in a 1:1:1 ratio to receive placebo, B-UDCA 500 mg

twice daily, or B-UDCA 1000 mg twice daily.

Primary Endpoint: The change in HbA1c level from baseline to week 12.

Key Secondary Endpoints: Changes in other glycemic, hepatic, and cardiometabolic

parameters.

2. Phase 2 Proof-of-Concept Trial in Patients with Presumed NASH and Type 2 Diabetes[3][19]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Participants: Patients with presumed non-alcoholic steatohepatitis and type 2 diabetes.

Intervention: Subjects were randomized to receive either B-UDCA (500 mg or 1000 mg twice

daily) or a placebo for 18 weeks.

Primary Endpoint: Reduction in liver fat content as measured by magnetic resonance

imaging proton density fat fraction (MRI-PDFF).

Key Secondary Endpoints: Improvement in glycemic control, liver-associated enzymes, and

safety.

3. Proof-of-Concept Trial in Patients with Primary Sclerosing Cholangitis[18]

Study Design: An 18-week proof-of-concept study with three 6-week periods: a placebo-

controlled period, a treatment extension period, and a randomized treatment withdrawal

period.
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Participants: 55 patients with Primary Sclerosing Cholangitis.

Intervention: Patients were initially randomized to receive B-UDCA 500 mg twice daily, B-

UDCA 1000 mg twice daily, or a placebo.

Primary Outcome: Change from baseline in alkaline phosphatase (ALP) at week 6.
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Diagram 1: Synergistic Mechanism of Berberine Ursodeoxycholate
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Caption: Synergistic mechanism of Berberine Ursodeoxycholate.

Diagram 2: AMPK Signaling Pathway Activated by Berberine
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Caption: AMPK signaling pathway activated by Berberine.

Diagram 3: Modulation of FXR Signaling by UDCA
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Caption: Modulation of FXR signaling by UDCA in the intestine.

Diagram 4: Simplified Clinical Trial Workflow
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Caption: Simplified workflow of a randomized controlled trial for B-UDCA.

Conclusion

Berberine Ursodeoxycholate represents a promising therapeutic agent with a unique dual

mechanism of action that targets key pathways in metabolic and liver diseases. By combining

the AMPK-activating and anti-inflammatory properties of berberine with the hepatoprotective

and bile acid-modulating effects of ursodeoxycholic acid, B-UDCA offers a multifaceted

approach to treatment. Clinical trial data have demonstrated its efficacy in improving glycemic

control, reducing liver fat, and improving liver enzyme profiles in patients with type 2 diabetes,

NAFLD, and PSC. Further research and ongoing phase 3 studies will continue to elucidate the

full therapeutic potential of this novel compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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